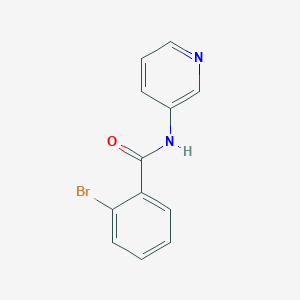![molecular formula C12H17N3O2S B362332 2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol CAS No. 496027-20-4](/img/structure/B362332.png)
2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and an ethoxyethanol side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the reaction of 3-mercapto-2-butanone with malononitrile in the presence of a base such as sodium methoxide to form the thieno[2,3-d]pyrimidine ring.
Dimethylation: The thieno[2,3-d]pyrimidine core is then dimethylated using methyl iodide in the presence of a base like potassium carbonate.
Amination: The dimethylthieno[2,3-d]pyrimidine is reacted with ethylene diamine to introduce the amino group.
Ethoxylation: Finally, the compound is ethoxylated using ethylene oxide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethanol side chain, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the thieno[2,3-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoic acid
- 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenethylacetamide
Uniqueness
2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol is unique due to its ethoxyethanol side chain, which imparts distinct chemical and biological properties. This side chain enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
496027-20-4 |
|---|---|
Molecular Formula |
C12H17N3O2S |
Molecular Weight |
267.35g/mol |
IUPAC Name |
2-[2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C12H17N3O2S/c1-8-9(2)18-12-10(8)11(14-7-15-12)13-3-5-17-6-4-16/h7,16H,3-6H2,1-2H3,(H,13,14,15) |
InChI Key |
UHKRFAGARAGZKR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)NCCOCCO)C |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCOCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Fluoro-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B362249.png)
![6-(4-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362257.png)
![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)


![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)

![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
